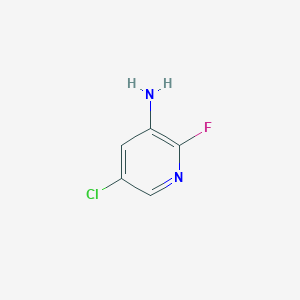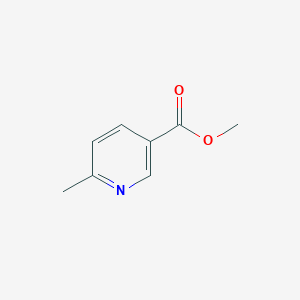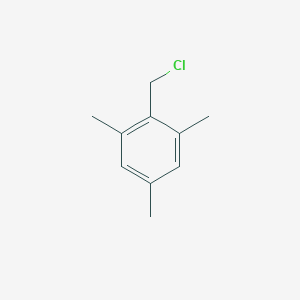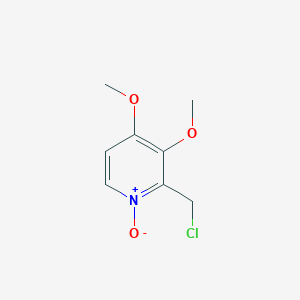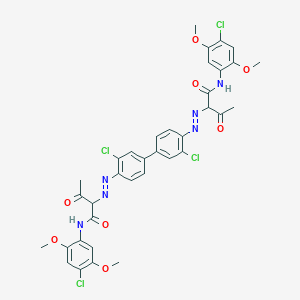
Pigment yellow 83
Overview
Description
Synthesis Analysis
Pigment Yellow 83 is synthesized through specific chemical processes, with its molecular structure characterized by crystallographic studies. The pigment crystallizes in the monoclinic system, showing a bisketohydrazone tautomeric form with no intermolecular hydrogen bonding, which distinguishes its structure from other Diarylide Yellow pigments and contributes to its color properties and technical performance (Barrow, Christie, & Badcock, 2003).
Molecular Structure Analysis
The molecular structure of Pigment Yellow 83 plays a crucial role in its pigmentary characteristics. The structure is more planar compared to other Diarylide Yellow pigments, with a unique crystal packing arrangement involving simple inclined stacks. This structural arrangement is crucial for its color properties and is consistent with its inability to form solid solutions with other pigments of its class (Barrow, Christie, & Badcock, 2003).
Chemical Reactions and Properties
While specific chemical reactions and properties of Pigment Yellow 83 were not detailed in the available literature, pigments generally undergo various chemical reactions during synthesis and application, which can alter their properties and performance.
Physical Properties Analysis
Pigment Yellow 83's physical properties, such as crystal packing and planarity, directly influence its application performance and color characteristics. These properties are essential for its technical performance in industrial applications, as they affect the pigment's stability, dispersibility, and color strength.
Chemical Properties Analysis
The chemical properties of Pigment Yellow 83, including its stability, reactivity, and compatibility with various solvents and substrates, are critical for its use in coloring applications. Understanding these properties allows for the optimization of the pigment's performance in specific applications.
- (Barrow, Christie, & Badcock, 2003): This study offers an in-depth analysis of the crystal and molecular structure of Pigment Yellow 83, highlighting its unique features and implications for its color properties and technical performance.
Scientific Research Applications
Application in Pigment Preparation
- Scientific Field : Chemistry, specifically pigment preparation .
- Summary of Application : Pigment Yellow 83 is used in the preparation of organic pigments . It’s synthesized from three components: 2,5-dimethoxy-4-chloroaniline, diketene, and the bis diazonium salt obtained from 3,3’-dichlorobenzidine .
- Methods of Application : The preparation involves diazotization on nitrosyl sulfuric acid, pulping coupling components, homogenizing under high pressure, and carrying out coupling reaction from low temperature to high temperature .
- Results or Outcomes : The final product has uniform particle size, soft particles, excellent light fastness, heat resistance, solvent resistance, and migration resistance .
Application in Coatings
- Scientific Field : Industrial Coatings .
- Summary of Application : Pigment Yellow 83 is used in industrial fast drying and oven cured coatings to achieve mid to red shade saturated yellows .
- Methods of Application : It’s added to the coating material during the manufacturing process .
- Results or Outcomes : The pigment provides good weathering durability in saturated colors, good fastness to heat, solvents, and acids/alkali .
Application in Plastics
- Scientific Field : Plastics Industry .
- Summary of Application : Pigment Yellow 83 is suitable for use in PVC .
- Methods of Application : It’s incorporated into the plastic during the manufacturing process .
- Results or Outcomes : The pigment provides a yellow color to the plastic .
Application in Textile Printing
- Scientific Field : Textile Industry .
- Summary of Application : Pigment Yellow 83 is used in textile printings .
- Methods of Application : It’s added to the printing ink used for textiles .
- Results or Outcomes : The pigment provides a yellow color to the printed textiles .
Application in Solvent Based Inks
- Scientific Field : Printing Industry .
- Summary of Application : Pigment Yellow 83 is used in solvent-based inks, specifically nitrocellulose, polyamide, and polyurethane inks .
- Methods of Application : The pigment is incorporated into the ink during the manufacturing process .
- Results or Outcomes : The pigment offers high transparency, high gloss, and very good tinctorial strength .
Application in Rubber
- Scientific Field : Rubber Industry .
- Summary of Application : Pigment Yellow 83 is used in the rubber industry to color rubber products .
- Methods of Application : The pigment is mixed with the rubber during the manufacturing process .
- Results or Outcomes : The pigment provides a yellow color to the rubber .
Application in Water-Based Inks
- Scientific Field : Printing Industry .
- Summary of Application : Pigment Yellow 83 is used in water-based inks .
- Methods of Application : The pigment is incorporated into the ink during the manufacturing process .
- Results or Outcomes : The pigment offers high transparency and good tinctorial strength .
Application in Decorative Solvent Based Paint
- Scientific Field : Paint Industry .
- Summary of Application : Pigment Yellow 83 is used in decorative solvent-based paints .
- Methods of Application : The pigment is mixed with the paint during the manufacturing process .
- Results or Outcomes : The pigment provides a yellow color to the paint .
Application in Coil Coating
Safety And Hazards
When handling Pigment Yellow 83, it is recommended to avoid breathing dust, use a NIOSH-certified dust respirator, and wash hands immediately after use . It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
2-[[2-chloro-4-[3-chloro-4-[[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32Cl4N6O8/c1-17(47)33(35(49)41-27-15-29(51-3)23(39)13-31(27)53-5)45-43-25-9-7-19(11-21(25)37)20-8-10-26(22(38)12-20)44-46-34(18(2)48)36(50)42-28-16-30(52-4)24(40)14-32(28)54-6/h7-16,33-34H,1-6H3,(H,41,49)(H,42,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXPXRNUMARIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC(=C(C=C4OC)Cl)OC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32Cl4N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021453 | |
| Record name | C.I. Pigment Yellow 83 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
818.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Yellow powder; [Trust Chem MSDS] | |
| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Yellow 83 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20438 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] | |
CAS RN |
5567-15-7 | |
| Record name | Pigment Yellow 83 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5567-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Pigment Yellow 83 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005567157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Yellow 83 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT YELLOW 83 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HO7X7FV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



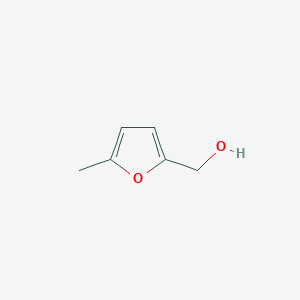
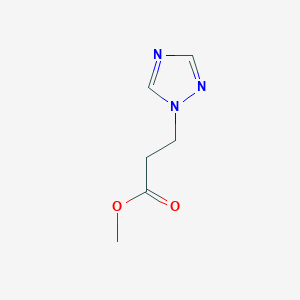
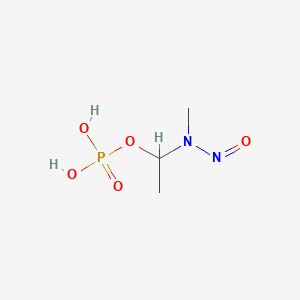
![2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)](/img/structure/B21193.png)
![1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B21195.png)
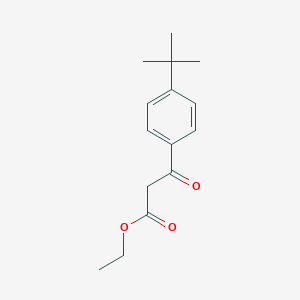
![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B21206.png)
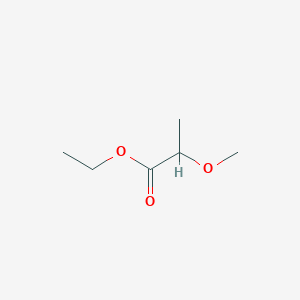
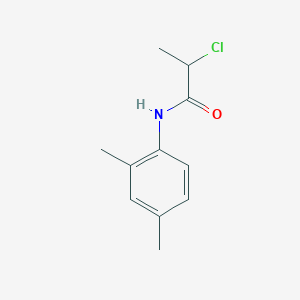
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B21212.png)
